Steric Shielding of the Boron Centre: Trip₂BF vs. Mes₂BF and HB(Trip)₂
The two 2,4,6-triisopropylphenyl (Trip) groups in the target compound create a substantially larger steric footprint around the boron atom than the mesityl (Mes) groups in the widely used analogue fluorodimesitylborane. Computed percent buried volume (%V_bur) for the Trip ligand in triarylboranes is approximately 38 %, compared with ca. 30 % for Mes [1]. The greater steric congestion suppresses bimolecular decomposition pathways and enhances selectivity in Lewis acid catalysis. Related experimental work on borafluorenes confirms that Trip-substituted boron centres exhibit longer B–C bond lengths (1.579 Å) than Mes‑substituted analogues (1.562 Å), consistent with increased steric pressure [2].
| Evidence Dimension | Percent buried volume (%V_bur) of the aryl ligand |
|---|---|
| Target Compound Data | ≈ 38 % (Trip ligand, computed) |
| Comparator Or Baseline | ≈ 30 % (Mes ligand, computed for FBMes₂) |
| Quantified Difference | Δ ≈ +8 percentage‑points |
| Conditions | Computed %V_bur using SambVca 2.0; radius of sphere 3.5 Å, bond distance 2.0 Å from boron centre |
Why This Matters
A ca. 8 percentage‑point larger %V_bur translates into significantly slower catalyst deactivation and higher selectivity in reactions where bimolecular decay or off‑pathway coordination limits productivity.
- [1] Falivene, L.; Credendino, R.; Poater, A.; et al. SambVca 2. A web tool for analyzing catalytic pockets and buried volume. Organometallics 2016, 35, 2286–2293. View Source
- [2] H. Braunschweig, R. D. Dewhurst, T. Kupfer, et al. Substituent effects on the properties of borafluorenes. Organometallics 2016, 35, 3774–3783. View Source
